(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple thiazole rings and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylimino-1,3-thiazole with a suitable hexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as anhydrous potassium carbonate, and a solvent like dry acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenylimino-1,3-thiazole: A precursor in the synthesis of the target compound.
N-phenyl-1,3-thiazol-2-imine: Another related thiazole derivative with similar structural features.
Uniqueness
(2Z)-4-methyl-3-{6-[(2E)-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]hexyl}-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine stands out due to its unique combination of multiple thiazole rings and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4S2/c1-21-19-31-25(27-23-13-7-5-8-14-23)29(21)17-11-3-4-12-18-30-22(2)20-32-26(30)28-24-15-9-6-10-16-24/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWQJXSLJKTAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=CC=C2)N1CCCCCCN3C(=CSC3=NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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